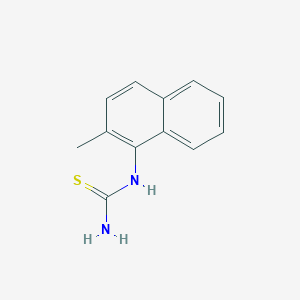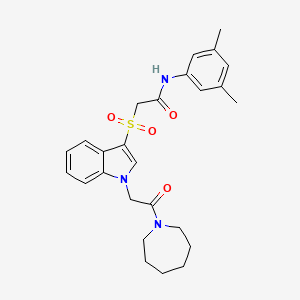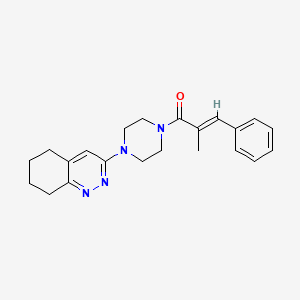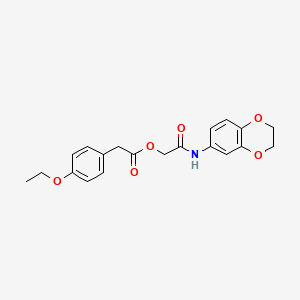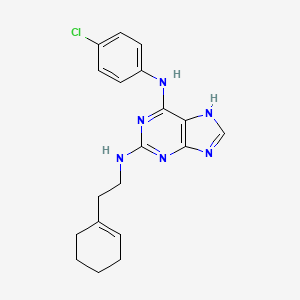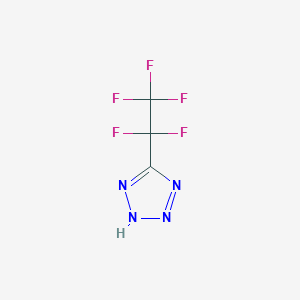
5-(1,1,2,2,2-pentafluoroetil)-2H-tetrazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of the pentafluoroethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in both academic and industrial research.
Aplicaciones Científicas De Investigación
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole typically involves the reaction of pentafluoroethyl-containing precursors with azide sources under controlled conditions. One common method includes the use of pentafluoroethyl iodide and sodium azide in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoroethyl oxides, while reduction can produce various reduced tetrazole derivatives.
Mecanismo De Acción
The mechanism of action of 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the molecule’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)-2H-1,2,3,4-tetrazole
- 5-(Difluoromethyl)-2H-1,2,3,4-tetrazole
- 5-(Fluoromethyl)-2H-1,2,3,4-tetrazole
Uniqueness
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole is unique due to the presence of the pentafluoroethyl group, which imparts higher lipophilicity and chemical stability compared to its trifluoromethyl, difluoromethyl, and fluoromethyl counterparts. This makes it particularly valuable in applications requiring enhanced membrane permeability and stability under harsh conditions.
Propiedades
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5N4/c4-2(5,3(6,7)8)1-9-11-12-10-1/h(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFLATZASBDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)
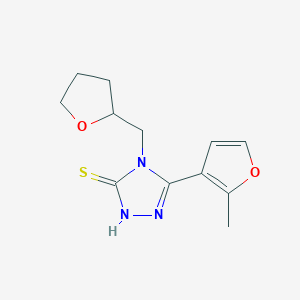
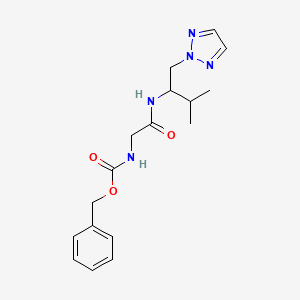
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

![4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2507665.png)
